molecular formula C27H20F22O8 B14497287 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione CAS No. 64344-49-6

6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione

Cat. No.: B14497287
CAS No.: 64344-49-6
M. Wt: 890.4 g/mol
InChI Key: OEALYNSNQPTTDX-UHFFFAOYSA-N
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Description

6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[922]pentadeca-1(13),11,14-triene-2,10-dione is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

The synthesis of 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of fluorinated reagents and catalysts to achieve the desired structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in biological studies, including enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxymethyl and fluorinated groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

64344-49-6

Molecular Formula

C27H20F22O8

Molecular Weight

890.4 g/mol

IUPAC Name

6,6-bis(hydroxymethyl)-4,8-bis[2,2,3,3-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione

InChI

InChI=1S/C27H20F22O8/c28-18(29,26(46,47)56-20(32,22(34,35)36)23(37,38)39)7-13-5-17(9-50,10-51)6-14(55-16(53)12-2-1-11(3-4-12)15(52)54-13)8-19(30,31)27(48,49)57-21(33,24(40,41)42)25(43,44)45/h1-4,13-14,50-51H,5-10H2

InChI Key

OEALYNSNQPTTDX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=C(C=C2)C(=O)OC(CC1(CO)CO)CC(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)CC(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

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